molecular formula C19H19N3OS B4840650 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4840650
M. Wt: 337.4 g/mol
InChI Key: FSSMYPQWQWZZOO-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including an isoquinoline moiety and a benzothiazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Isoquinoline Moiety: Starting with a precursor such as 3,4-dihydroisoquinoline, which can be synthesized through Pictet-Spengler reaction.

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized from 2-aminothiophenol and an appropriate aldehyde.

    Coupling Reaction: The final step involves coupling the isoquinoline and benzothiazole moieties through an acetamide linkage, possibly using reagents like acetic anhydride and a suitable base.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: Lacks the benzothiazole moiety.

    N-(4-methyl-1,3-benzothiazol-2-yl)acetamide: Lacks the isoquinoline moiety.

Uniqueness

The uniqueness of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-5-4-8-16-18(13)21-19(24-16)20-17(23)12-22-10-9-14-6-2-3-7-15(14)11-22/h2-8H,9-12H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSMYPQWQWZZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
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2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

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